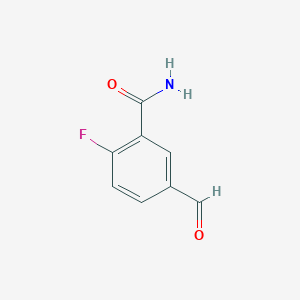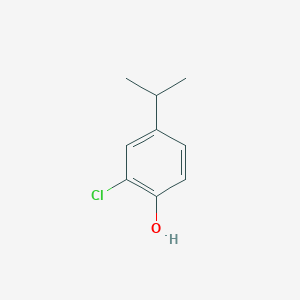
2-Chloro-4-isopropylphenol
描述
2-Chloro-4-isopropylphenol is an organic compound with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol . It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropylphenol typically involves the chlorination of 4-isopropylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
化学反应分析
Types of Reactions: 2-Chloro-4-isopropylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-isopropylphenol.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 4-isopropylphenol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: 4-Isopropylphenol.
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 4-Isopropylphenol.
科学研究应用
2-Chloro-4-isopropylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.
作用机制
The antimicrobial activity of 2-Chloro-4-isopropylphenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . Additionally, it may inhibit key enzymes involved in microbial metabolism, further enhancing its antimicrobial efficacy .
相似化合物的比较
4-Isopropylphenol: Similar structure but lacks the chlorine atom, resulting in different chemical and biological properties.
2-Chloro-4-methylphenol: Another chlorinated phenol with a methyl group instead of an isopropyl group, exhibiting different reactivity and applications.
Uniqueness: 2-Chloro-4-isopropylphenol is unique due to the presence of both chlorine and isopropyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted applications in antimicrobial formulations and chemical synthesis .
属性
IUPAC Name |
2-chloro-4-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJFWGCIXQLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


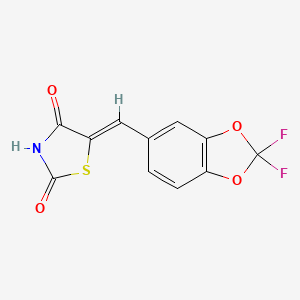
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B7899893.png)
![4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B7899896.png)
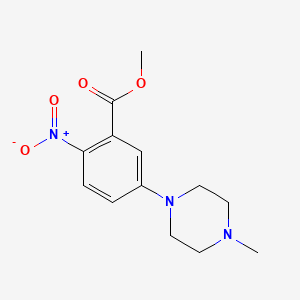
![ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate](/img/structure/B7899916.png)
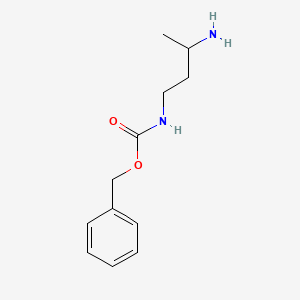
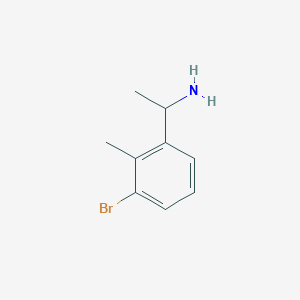
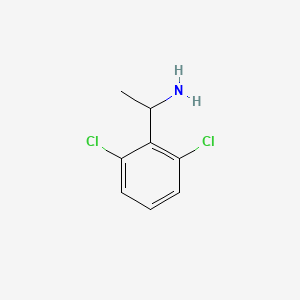
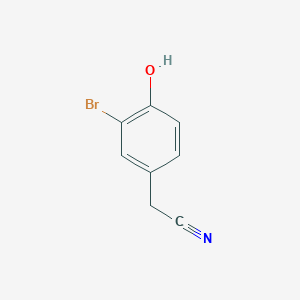
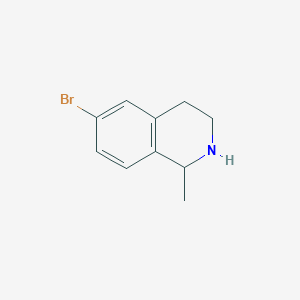
![tert-butyl 3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B7899962.png)
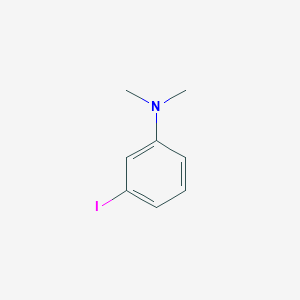
![Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7899977.png)
